3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid physical properties
3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 173841-05-9)
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. While experimental data for this specific compound is not extensively published, this document synthesizes available information, draws logical inferences from structurally related analogues, and presents a suite of robust, field-proven experimental protocols for its complete physicochemical characterization. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of this molecule's behavior to leverage its full potential in synthetic applications.
Introduction
The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring is a privileged scaffold in medicinal and materials chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability have made it a cornerstone in the design of bioactive molecules. From blockbuster anti-inflammatory drugs to next-generation pesticides, the pyrazole core is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, directly influencing its pharmacokinetics and pharmacodynamics.
Profile of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 173841-05-9) emerges as a highly versatile intermediate for chemical synthesis. Its structure incorporates three key functional handles:
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A Carboxylic Acid: Enables amide bond formation, esterification, or serves as a key interaction point with biological targets.
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A Bromo Substituent: Provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.
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An N-methylated Pyrazole Ring: The methylation at the N1 position prevents tautomerization and provides a fixed regiochemical outcome in subsequent reactions, a critical consideration for targeted synthesis.
The strategic placement of these groups makes it an invaluable precursor for building complex molecular architectures, particularly in the synthesis of crop protection agents and active pharmaceutical ingredients (APIs). Structurally related compounds, such as 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, are known key intermediates in the synthesis of insecticides like Chlorantraniliprole, highlighting the industrial relevance of this molecular class.[1][2][3]
Caption: A validated workflow for the systematic characterization of a chemical sample.
Protocol 1: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Causality: DSC is chosen over traditional melting point apparatus as it provides more comprehensive data, including the onset of melting, the peak melting temperature, and the enthalpy of fusion. A sharp melting peak is a strong indicator of high purity, whereas a broad peak suggests the presence of impurities.
Methodology:
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Calibration: Calibrate the DSC instrument using a high-purity indium standard.
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Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid.
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Experimental Conditions:
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Place the sample pan and an empty reference pan into the DSC cell.
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Equilibrate the system at 25 °C.
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Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.
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Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.
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Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak maximum of the endothermic melting event.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
Causality: The shake-flask method is a gold-standard technique for determining thermodynamic solubility. It ensures that an equilibrium between the solid and dissolved states is achieved, providing a true measure of the compound's solubility, which is critical for designing biological assays and assessing oral bioavailability.
Methodology:
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Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.
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Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
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Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., methanol, acetonitrile) and analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.
Protocol 3: Determination of pKa via Potentiometric Titration
Causality: The pKa is a measure of a molecule's acidity. For an ionizable compound, the pKa dictates its charge state at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a direct and reliable method for its determination.
Methodology:
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Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent mixture in which both the acidic and basic forms are soluble (e.g., water with a small amount of co-solvent like methanol).
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Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Insert a calibrated pH electrode.
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Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the carboxylic acid has been neutralized). This can be determined from the first derivative of the titration curve.
Conclusion
3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical intermediate with significant synthetic potential. While its physical properties are not yet widely documented in the public domain, this guide provides the necessary framework for its comprehensive characterization. By employing the structured workflow and validated protocols described herein, researchers and drug development professionals can generate the high-quality, reliable data required to confidently incorporate this valuable building block into their synthetic programs, accelerating the discovery and development of new chemical entities.
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